molecular formula C21H22N2O3S B2612763 4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine CAS No. 899356-02-6

4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine

Cat. No. B2612763
CAS RN: 899356-02-6
M. Wt: 382.48
InChI Key: YUTUMJLMUKLLEP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonyl group, an ethylphenyl group, and a morpholine ring. These groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule . The quinoline ring, for example, is known to participate in various chemical reactions. The sulfonyl group could also influence the compound’s reactivity.

Scientific Research Applications

Antimicrobial Activity

The compound is investigated for its potential in enhancing antibiotic activity against multidrug-resistant strains of various microorganisms. For instance, Oliveira et al. (2015) studied the antimicrobial and modulating activity of a similar compound, 4-(Phenylsulfonyl) morpholine, against standard and multi-resistant strains of bacteria and fungi, revealing significant modulating effects when combined with other antibiotics (Oliveira et al., 2015).

Organic Electronics

In the realm of organic electronics, Jeon et al. (2014) synthesized new electron transport materials incorporating the diphenylsulfonyl core, demonstrating their high triplet energy suitable for phosphorescent organic light-emitting diodes (PhOLEDs), indicating the compound's utility in developing high-performance blue PhOLEDs (Jeon, Earmme, & Jenekhe, 2014).

Chemical Synthesis and Characterization

Ye et al. (2016) described the use of a new sulfoxide derivative for efficient and mild Swern oxidation, showcasing the compound's role in the synthesis of aldehydes or ketones under mild conditions (Ye, Fu, Ma, & Zhong, 2016).

Antibacterial and Antifungal Agents

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, demonstrating significant antimicrobial potency against various bacteria and fungi, underscoring the compound's relevance in medical chemistry for developing new antibacterial and antifungal agents (Janakiramudu et al., 2017).

properties

IUPAC Name

4-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-16-7-9-17(10-8-16)27(24,25)20-15-22-19-6-4-3-5-18(19)21(20)23-11-13-26-14-12-23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUMJLMUKLLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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